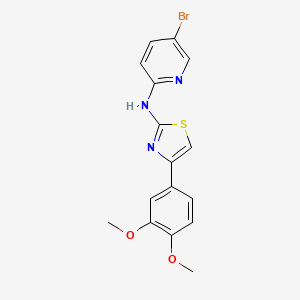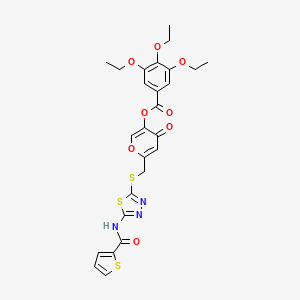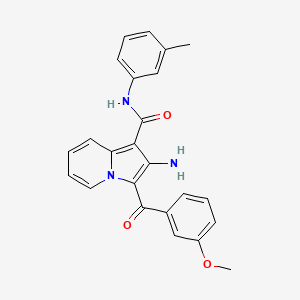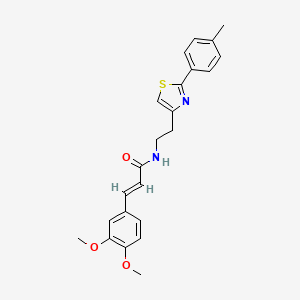
N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine" is a derivative of thiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. Thiazole derivatives are known for their diverse biological activities and are components of many pharmacologically active compounds.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One such method is the one-pot, four-component reaction, which involves the combination of 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride under reflux conditions in toluene. This method has been shown to tolerate a range of aromatic aldehydes with different substituents, leading to moderate to good yields of the desired products .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and DFT computations. For instance, N-allyl derivatives of thiazole-related compounds have been studied, revealing that they exist in the exo-amino tautomeric form in both solution and solid state. DFT calculations have further confirmed the stability of this form over the exo-imino form .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including the formation of molecular cocrystals and salts with other compounds. For example, the interaction of thiazole derivatives with carboxylic acids can lead to the formation of adducts and salts, which are stabilized by hydrogen bonding and π-π stacking interactions. These interactions are crucial for the formation of the crystal structure and can influence the physical properties of the material .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized using a range of analytical techniques. For example, the synthesis and characterization of alkyl-substituted thiazole-2-amines have been described, with the crystal structure determined by X-ray diffraction. The study of intermolecular hydrogen bonding and π-π stacking interactions through Hirshfeld surface analysis has provided insights into the stability and properties of these compounds . Additionally, the synthesis of novel thiazole derivatives has been accompanied by the study of physical parameters such as UV-Visible spectra, TGA/DTA, and elemental analysis, with the molecular structure confirmed by single crystal X-ray diffraction .
Wissenschaftliche Forschungsanwendungen
1. Structural Characterization and Synthesis
- A related compound, N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine, has been structurally characterized, highlighting its hydrogen bonding patterns and crystal structure. This provides insights into the potential molecular interactions and stability of N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine (Böck et al., 2020).
2. Biological Evaluation
- N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for their anti-inflammatory activity, showing inhibition of 5-lipoxygenase, a key enzyme in inflammation-related diseases. This suggests potential anti-inflammatory applications for N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine (J. Suh et al., 2012).
3. Antibacterial and Antifungal Activities
- Isatin derivatives, closely related to the chemical structure , have demonstrated significant antibacterial and antifungal activities, suggesting possible antimicrobial applications for N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)thiazol-2-amine (Pandeya et al., 1999).
4. Corrosion Inhibition
- Thiazoles, including 2-aminothiazoles, have been studied for their corrosion inhibition properties, particularly on metals like copper. This suggests potential industrial applications in corrosion prevention for the compound (Farahati et al., 2019).
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-21-13-5-3-10(7-14(13)22-2)12-9-23-16(19-12)20-15-6-4-11(17)8-18-15/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQPLFAALLQBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)
![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)
![3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000772.png)
![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3000779.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3000780.png)


